Home > Products > Screening Compounds P86719 > Metronidazole beta-D-Glucuronide
Metronidazole beta-D-Glucuronide - 100495-98-5

Metronidazole beta-D-Glucuronide

Catalog Number: EVT-385003
CAS Number: 100495-98-5
Molecular Formula: C12H17N3O9
Molecular Weight: 347.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metronidazole beta-D-Glucuronide is a derivative of metronidazole, a well-known antimicrobial agent primarily used to target anaerobic bacteria and protozoa. Metronidazole's effectiveness stems from its ability to penetrate the cells of microorganisms and disrupt their DNA synthesis, leading to cell death. This compound has been extensively studied due to its therapeutic potential in various medical fields, including infectious diseases, dermatology, and oncology.

Estradiol-17 beta-D-glucuronide (E217G)

  • Compound Description: Estradiol-17 beta-D-glucuronide (E217G) is a naturally occurring glucuronide conjugate of estradiol, primarily formed in the liver. It is known to exhibit cholestatic properties, inhibiting bile flow in various species, including rats and monkeys. [, , , , ] Research suggests that E217G's cholestatic effect might be linked to its interaction with specific transporters in the liver, particularly multidrug resistance protein 2 (MRP2). [] Studies have shown that E217G is a substrate for various transporters, including MRP2, multidrug resistance protein 1 (MDR1/P-glycoprotein), and organic anion transporting polypeptide (OATP). [, , , , ]

Morphine-6-beta-D-glucuronide (M6G)

  • Compound Description: Morphine-6-beta-D-glucuronide (M6G) is an active metabolite of morphine, known to exert significant analgesic effects. [, , , ] Studies indicate that M6G's analgesic potency might be attributed to its ability to bind to opioid receptors, particularly mu-, delta-, and kappa-opioid receptors. [] It is observed that M6G readily crosses the blood-brain barrier, suggesting its potential role in central nervous system activity. [, ]

Glycyrrhetinic acid 3-O-mono-beta-d-glucuronide (GAMG)

  • Compound Description: Glycyrrhetinic acid 3-O-mono-beta-d-glucuronide (GAMG) is a natural sweetener derived from licorice. It demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. [, , ] This inhibitory effect suggests its potential in managing postprandial hyperglycemia by slowing down starch digestion and regulating blood glucose levels. [] Additionally, GAMG exhibits anti-allergic properties, further broadening its potential therapeutic applications. []
Applications in Various Fields

Infectious Diseases

Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria. The ability of metronidazole to inhibit the growth of anaerobic bacteria under aerobic conditions using antioxidants has expanded the potential for its use in clinical microbiology laboratories. This finding suggests that metronidazole's antibacterial activity is not dependent on oxygen tension but rather on the sensitivity of the microorganism itself1.

Dermatology

The clinical effectiveness of metronidazole in treating skin conditions such as rosacea and acne is well-documented. The synergistic effects of metronidazole with palmitoleic acid provide a dual action of inhibiting the growth of P. acnes and decreasing the inflammatory response by reducing ROS generation by neutrophils. This dual action helps in the remarkable improvement of these dermatological conditions2.

Oncology

Metronidazole has been identified as a potential therapeutic agent in oncology due to its specificity for hypoxic tumor cells. By acting as a radiosensitizer, metronidazole can reduce the necessary radiation dose for tumor control, which is particularly beneficial in the treatment of hypoxic tumors that are often resistant to conventional therapies. The drug's cytotoxic action against hypoxic cells warrants further investigation for its use in cancer treatment3.

Source and Classification

Metronidazole beta-D-Glucuronide is derived from metronidazole through the process of glucuronidation, primarily in the liver. This metabolic transformation is catalyzed by UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to metronidazole. The resulting metabolite is more water-soluble compared to its parent compound, allowing for easier excretion via urine. Its chemical classification falls under organic compounds and specifically under the category of nitrogen-containing heterocycles due to its imidazole structure.

Synthesis Analysis

The synthesis of metronidazole beta-D-Glucuronide involves enzymatic processes primarily occurring in the liver. The key steps include:

  1. Formation of Metronidazole: Metronidazole itself is synthesized through various chemical pathways involving the reaction of 2-methyl-5-nitroimidazole with ethylene oxide.
  2. Glucuronidation Process:
    • The primary enzyme involved in this process is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to metronidazole.
    • This reaction typically occurs in a cofactor-dependent manner, utilizing UDP-glucuronic acid as a donor substrate.
    • Parameters such as pH, temperature, and enzyme concentration can significantly influence the efficiency and yield of this reaction.
  3. Purification: After synthesis, metronidazole beta-D-Glucuronide can be purified through chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve analytical-grade standards for research purposes.
Molecular Structure Analysis

The molecular formula for metronidazole beta-D-Glucuronide is C12H17N3O9C_{12}H_{17}N_{3}O_{9}, with a molecular weight of approximately 317.28 g/mol. The structure consists of:

  • An imidazole ring characteristic of nitroimidazoles.
  • A glucuronic acid moiety attached via a beta-glycosidic bond at one end.

The presence of functional groups such as hydroxyl (-OH) and carboxyl (-COOH) contributes to its solubility and reactivity. The three-dimensional conformation allows for interaction with biological macromolecules, influencing its biological activity.

Chemical Reactions Analysis

Metronidazole beta-D-Glucuronide participates in several chemical reactions:

  1. Hydrolysis: In biological systems, it can undergo hydrolysis back to metronidazole under certain conditions, particularly in acidic environments like the stomach.
  2. Reductive Reactions: Similar to metronidazole, it may also participate in reductive reactions where it can be converted back into active forms or further metabolized into other derivatives.
  3. Conjugation: As a glucuronide, it can undergo further conjugative reactions with other substrates or drugs within the body.

These reactions are critical for understanding drug metabolism and potential interactions with other pharmaceutical agents.

Mechanism of Action

The mechanism of action for metronidazole beta-D-Glucuronide primarily revolves around its role as a metabolite rather than an active antibiotic agent. The parent compound, metronidazole, exerts its antimicrobial effects by:

  • Disrupting DNA synthesis in anaerobic bacteria through reduction processes that lead to cytotoxic intermediates.
  • Indirectly inhibiting DNA repair mechanisms within bacterial cells.

Metronidazole beta-D-Glucuronide does not exhibit direct antimicrobial activity but serves as a detoxified form that facilitates elimination from the body, thereby reducing potential toxicity from prolonged exposure to active metabolites.

Physical and Chemical Properties Analysis

Metronidazole beta-D-Glucuronide possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of polar functional groups.
  • Stability: Stable under physiological conditions but may degrade under extreme pH levels or temperatures.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are essential for its application in pharmacology and toxicology studies.

Applications

Metronidazole beta-D-Glucuronide has several scientific applications:

  1. Pharmacokinetic Studies: Used as a biomarker for assessing metronidazole metabolism and clearance rates in clinical settings.
  2. Toxicology Research: Investigated for its role in understanding drug interactions and potential adverse effects associated with metronidazole therapy.
  3. Analytical Chemistry: Serves as an analytical standard for HPLC methods aimed at quantifying metronidazole levels in biological samples.
  4. Drug Development: Insights into its metabolic pathways contribute to developing safer therapeutic regimens involving metronidazole.
Chemical Characterization of Metronidazole beta-D-Glucuronide

Structural Elucidation and Isomeric Forms

Metronidazole beta-D-Glucuronide (CAS 100495-98-5) is a phase II metabolite of the antibacterial and antiprotozoal agent metronidazole. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid, reflecting its precise stereochemistry [3] [6]. The molecular formula is C₁₂H₁₇N₃O₉, with a molecular weight of 347.28 g/mol [1] [9].

The structure consists of a metronidazole moiety linked via an ethyl ether bridge to the C1 position of beta-D-glucuronic acid. The "beta-D" designation confirms the anomeric configuration where the glucuronide group is oriented equatorially relative to the pyranose ring [3] [6]. This configuration is critical for biological recognition and enzymatic hydrolysis. The glucuronic acid unit adopts a stable ^4C~1~ chair conformation, with hydroxyl groups at positions C3, C4, and C5, and a carboxylic acid at C6 [6].

Isomeric considerations include:

  • Anomeric specificity: The beta linkage is exclusively formed in biological systems. Alpha-anomers are synthetic byproducts with no metabolic relevance.
  • Regioisomerism: Glucuronidation may theoretically occur at the metronidazole’s ethanol hydroxyl or nitro group, but in vivo studies confirm exclusive O-glucuronidation at the ethanol side chain [2].Stereochemical integrity is maintained during synthesis, as evidenced by nuclear magnetic resonance (NMR) data showing distinct signals for the beta-configured anomeric proton at ~5.7 ppm [9].

Physicochemical Properties and Stability Profiling

Physical Properties:The compound is typically supplied as a solid neat material (>95% purity by HPLC) [3] [6]. It exhibits moderate aqueous solubility due to its zwitterionic nature, with the ionized carboxylic acid (pKa ~3.2) and polar hydroxyl groups facilitating dissolution in polar solvents like methanol or water. The crystalline form shows a melting point range of 180–185°C (decomposition) [9].

Stability Profile:

  • Thermal Stability: Decomposition occurs above 185°C, with differential scanning calorimetry showing a sharp endothermic peak at this temperature [9].
  • Photolytic Sensitivity: The nitroimidazole group necessitates protection from light to prevent radical degradation [6].
  • Hydrolytic Susceptibility: The glycosidic bond is labile under strongly acidic conditions (pH <2) or in the presence of beta-glucuronidase enzymes [3].
  • Storage Conditions: Long-term stability requires storage at –20°C under inert conditions to prevent oxidation or hydrolysis [3] [6].

Table 1: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight347.28 g/molMass spectrometry
Purity>95%HPLC
Solubility>10 mg/mL in DMSO/waterUSP <1236>
Storage Temperature–20°CICH Q1A(R2)
Degradation PathwayHydrolytic cleavageForced degradation study

Synthetic Pathways and Biocatalytic Production

Chemical Synthesis:The classical Koenigs-Knorr approach involves:

  • Glucuronyl Donor Preparation: Protection of D-glucuronic acid followed by activation as a bromo-glycosyl donor.
  • Glycosylation: Reaction with 2-(2-methyl-5-nitroimidazol-1-yl)ethanol under silver oxide catalysis to form the beta-glycosidic bond.
  • Deprotection: Acidic hydrolysis of acetyl protecting groups [9] [10].Challenges include achieving anomeric selectivity (beta:alpha ratio typically 4:1) and low yields (~35%) due to side reactions at the nitro group [10].

Biocatalytic Production:In vivo formation occurs in human liver microsomes via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B7 [2] [5]. In vitro systems use:

  • Enzyme Sources: Recombinant UGT isoforms or liver microsomes.
  • Cofactors: Uridine diphosphate glucuronic acid (UDPGA).
  • Reaction Conditions: pH 7.4, 37°C, NADPH-regenerating system [2].Biocatalysis offers advantages:
  • Stereo- and Regio-specificity: Exclusive beta-anomer formation.
  • Higher Yields: Up to 80% conversion from metronidazole [2].

Table 2: Comparison of Synthetic vs. Biocatalytic Production

ParameterChemical SynthesisBiocatalytic Method
Anomeric Purity~80% beta>99% beta
Yield30–40%70–80%
ByproductsAlpha-anomer, nitro-reduced speciesMinimal (parent compound)
Scale-up FeasibilityMulti-step purificationSingle-step reaction

Recent advances focus on immobilized UGT enzymes for continuous-flow biotransformation, improving productivity 3-fold compared to batch systems [10]. The metabolite is typically purified via preparative HPLC and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) showing [M+H]⁺ ion at m/z 348.10 and diagnostic fragments at m/z 172.02 (metronidazole) and 176.03 (glucuronide acid) [6].

Properties

CAS Number

100495-98-5

Product Name

Metronidazole beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid

Molecular Formula

C12H17N3O9

Molecular Weight

347.28 g/mol

InChI

InChI=1S/C12H17N3O9/c1-5-13-4-6(15(21)22)14(5)2-3-23-12-9(18)7(16)8(17)10(24-12)11(19)20/h4,7-10,12,16-18H,2-3H2,1H3,(H,19,20)/t7-,8-,9+,10-,12+/m0/s1

InChI Key

KOVNZSSTXZPVCG-GOVZDWNOSA-N

SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Synonyms

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl β-D-Glucopyranosiduronic Acid;

Canonical SMILES

CC1=NC=C(N1CCOC2C(C(C(C(O2)C(=O)O)O)O)O)[N+](=O)[O-]

Isomeric SMILES

CC1=NC=C(N1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.